molecular formula C10H8N2O4 B13808825 2-(5,6-dihydroxy-1H-indol-3-yl)-2-oxoacetamide

2-(5,6-dihydroxy-1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B13808825
M. Wt: 220.18 g/mol
InChI Key: OAGOHANVFSQANQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5,6-Dihydroxy-1H-indol-3-yl)-2-oxoacetamide is a chemical compound with a molecular formula of C10H10N2O4. This compound is known for its unique structure, which includes an indole ring substituted with two hydroxyl groups and an oxoacetamide group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5,6-dihydroxy-1H-indol-3-yl)-2-oxoacetamide typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 5,6-dihydroxyindole, which is a key intermediate.

    Oxidation: The indole derivative undergoes oxidation to introduce the hydroxyl groups at the 5 and 6 positions.

    Acylation: The oxidized product is then subjected to acylation using oxalyl chloride to introduce the oxoacetamide group.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation reactions, potentially leading to the formation of quinones.

    Reduction: Reduction reactions can convert the oxoacetamide group to an amide or amine.

    Substitution: The hydroxyl groups on the indole ring can participate in substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkyl halides (R-X) are employed under appropriate conditions.

Major Products

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of amides or amines.

    Substitution: Formation of halogenated or alkylated indole derivatives.

Scientific Research Applications

2-(5,6-Dihydroxy-1H-indol-3-yl)-2-oxoacetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in biological systems, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It may be used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(5,6-dihydroxy-1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets. The hydroxyl groups on the indole ring can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The oxoacetamide group may also play a role in binding to active sites or interacting with other molecules in biological pathways.

Comparison with Similar Compounds

Similar Compounds

    5,6-Dihydroxyindole: A precursor in the synthesis of 2-(5,6-dihydroxy-1H-indol-3-yl)-2-oxoacetamide.

    Indole-3-acetic acid: Another indole derivative with different functional groups.

    2-Oxoindole: A compound with a similar oxo group but lacking the hydroxyl substitutions.

Uniqueness

This compound is unique due to the presence of both hydroxyl and oxoacetamide groups on the indole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H8N2O4

Molecular Weight

220.18 g/mol

IUPAC Name

2-(5,6-dihydroxy-1H-indol-3-yl)-2-oxoacetamide

InChI

InChI=1S/C10H8N2O4/c11-10(16)9(15)5-3-12-6-2-8(14)7(13)1-4(5)6/h1-3,12-14H,(H2,11,16)

InChI Key

OAGOHANVFSQANQ-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1O)O)NC=C2C(=O)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.